Bienvenue dans la boutique en ligne BenchChem!

3-Phenylbenzofuran-7-carboxylic acid

CLC-K chloride channel renal pharmacology ion channel inhibitor

3-Phenylbenzofuran-7-carboxylic acid (IUPAC: 3-phenyl-1-benzofuran-7-carboxylic acid, C₁₅H₁₀O₃, MW 238.24 g/mol) is a synthetic benzofuran derivative bearing a carboxylic acid at the C7 position and a phenyl substituent at the C3 position. This specific substitution pattern differentiates it from other commercially available benzofuran carboxylic acid regioisomers (e.g., 2-phenylbenzofuran-3-carboxylic acid or 3-phenylbenzofuran-2-carboxylic acid) and from simple benzofuran-7-carboxylic acid, which lacks the 3-phenyl group.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
Cat. No. B8559524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzofuran-7-carboxylic acid
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C2C=CC=C3C(=O)O
InChIInChI=1S/C15H10O3/c16-15(17)12-8-4-7-11-13(9-18-14(11)12)10-5-2-1-3-6-10/h1-9H,(H,16,17)
InChIKeyCPMZVMZMSDCIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylbenzofuran-7-carboxylic acid – Procurement-Relevant Profile for a Specialized Benzofuran Carboxylic Acid Research Intermediate


3-Phenylbenzofuran-7-carboxylic acid (IUPAC: 3-phenyl-1-benzofuran-7-carboxylic acid, C₁₅H₁₀O₃, MW 238.24 g/mol) is a synthetic benzofuran derivative bearing a carboxylic acid at the C7 position and a phenyl substituent at the C3 position [1]. This specific substitution pattern differentiates it from other commercially available benzofuran carboxylic acid regioisomers (e.g., 2-phenylbenzofuran-3-carboxylic acid or 3-phenylbenzofuran-2-carboxylic acid) and from simple benzofuran-7-carboxylic acid, which lacks the 3-phenyl group. The compound serves primarily as a research intermediate and a pharmacophoric scaffold within the broader class of phenyl-benzofuran carboxylic acids that have been characterized as potent ClC-K chloride channel inhibitors and antiviral lead structures [2].

Why Generic Benzofuran Carboxylic Acids Cannot Replace 3-Phenylbenzofuran-7-carboxylic Acid in CLC-K–Focused Research Programs


Benzofuran carboxylic acids exhibit profound structure-activity dependence on both the position of the carboxylic acid and the nature of aryl substitution. The C7 carboxylic acid group enables specific salt-bridge interactions with lysine residues in the ClC-Ka chloride channel binding pocket, while the C3 phenyl group provides critical π-π stacking contributions that are absent in unsubstituted benzofuran-7-carboxylic acid [1]. Regioisomeric compounds such as 3-phenylbenzofuran-2-carboxylic acid demonstrate a shifted pharmacological profile, preferentially targeting the ClC-Kb isoform rather than ClC-Ka [2]. Furthermore, extending the carboxylic acid to an α-methylacetic acid moiety, as in Furaprofen (R803), introduces anti-inflammatory pharmacology and HCV antiviral activity not present in the parent carboxylic acid [3]. These positional and functional group variations preclude generic interchange of benzofuran carboxylic acids in target-based screening or medicinal chemistry campaigns.

Quantitative Comparator Evidence for 3-Phenylbenzofuran-7-carboxylic Acid Versus Closest Analogs


ClC-Ka Chloride Channel Inhibitory Affinity: 3-Phenylbenzofuran-7-carboxylic Acid vs. 3-Phenyl-CPP

Phenyl-benzofuran carboxylic acid derivatives, a class that includes 3-phenylbenzofuran-7-carboxylic acid as the minimal pharmacophoric scaffold, achieved ClC-Ka inhibitory affinity below 10 µM, representing the most potent inhibitors of this channel described at the time of publication. This affinity constitutes a >9-fold improvement over the predecessor compound 3-phenyl-2-p-chlorophenoxy-propionic acid (3-phenyl-CPP), which exhibited an apparent Kd of approximately 90–100 µM [1]. Within the benzofuran series, the parent compound GF-167 (a phenyl-benzofuran carboxylic acid) showed an apparent Kd of 24 ± 2 µM for ClC-Ka, while introduction of a chlorine atom on the phenyl ring further improved affinity to Kd = 7.0 ± 1.0 µM (compound MT-189) [2]. The conformational constraint provided by the benzofuran ring relative to the flexible 3-phenyl-CPP scaffold is the primary driver of enhanced affinity [1].

CLC-K chloride channel renal pharmacology ion channel inhibitor

HCV Antiviral Activity: 3-Phenylbenzofuran-7-carboxylic Acid vs. Furaprofen (R803) – Differentiating Position 7 Side Chain Pharmacology

Furaprofen (R803), chemically 2-(3-phenyl-1-benzofuran-7-yl)propanoic acid, is the α-methylacetic acid homolog of 3-phenylbenzofuran-7-carboxylic acid. Furaprofen demonstrates potent and highly specific inhibition of HCV replication with an EC₅₀ of 29.88 ± 8.05 nM in a reporter replicon assay, representing an approximately 3-fold improvement over its parent compound R706 . The HCV genotype selectivity profile shows EC₅₀ of ~30 nM against genotype 1a and 1b replicons versus ~1,000 nM against genotype 2a, yielding approximately 33-fold selectivity . 3-Phenylbenzofuran-7-carboxylic acid, lacking the α-methylacetic acid extension, does not possess this antiviral pharmacology; its primary utility lies instead as a synthetic precursor and a simpler scaffold for ClC-K channel-targeted applications [1].

HCV replication inhibitor antiviral α-methylacetic acid prodrug

Predicted Physicochemical Differentiation: pKa, LogP, and Hydrogen-Bonding Parameters vs. Benzofuran-7-carboxylic Acid and Furaprofen

Computational predictions establish clear physicochemical differentiation between 3-phenylbenzofuran-7-carboxylic acid and its closest analogs. The target compound has a predicted pKa of approximately 3.1 for the carboxylic acid group (Hammett correlation), an XLogP3 of ~3.5, 3 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. By comparison, unsubstituted benzofuran-7-carboxylic acid (C₉H₆O₃, MW 162.14 g/mol) lacks the lipophilic 3-phenyl group, resulting in a substantially lower logP and reduced membrane permeability . Furaprofen (C₁₇H₁₄O₃, MW 266.29 g/mol), with its α-methylacetic acid side chain, exhibits an increased logP of approximately 4 and a higher polar surface area, altering its solubility and formulation profile relative to the parent carboxylic acid . These differences directly impact solid-state crystallinity, solvent compatibility, and suitability for pharmaceutical formulation development.

physicochemical properties drug-likeness formulation stability

Synthetic Intermediacy: 3-Phenylbenzofuran-7-carboxylic Acid as a Direct Precursor to Furaprofen-Class NSAIDs and Antiviral Leads

3-Phenylbenzofuran-7-carboxylic acid serves as the direct synthetic precursor to Furaprofen (R803), a compound that reached Phase II clinical trials. Furaprofen is synthesized by α-methylation and homologation of the carboxylic acid side chain at the C7 position [1]. The target compound is prepared from 7-bromo-3-phenylbenzofuran via lithium-halogen exchange followed by carboxylation with CO₂, yielding the carboxylic acid that can be further elaborated . The antibacterial analog 2-nitro-3-phenyl-7-benzofurancarboxylic acid is accessed from the same core scaffold via nitration, demonstrating the compound's versatility as a branching intermediate [2]. In contrast, the regioisomeric 3-phenylbenzofuran-2-carboxylic acid directs downstream chemistry toward ClC-Kb-selective ligands and cannot substitute in C7-targeted synthetic routes.

synthetic intermediate Furaprofen precursor C7-side chain functionalization

Antibacterial Activity: 2-Nitro-3-phenyl-7-benzofurancarboxylic Acid vs. Non-Nitrated Parent and Positional Isomers

2-Nitro-3-phenyl-7-benzofurancarboxylic acid, the C2-nitrated derivative of 3-phenylbenzofuran-7-carboxylic acid, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiprotozoal activity [1]. The free carboxylic acid form is preferred for in vitro antibacterial applications due to generally higher antimicrobial activity levels compared to ester or amide prodrugs [2]. The parent non-nitrated compound (3-phenylbenzofuran-7-carboxylic acid) lacks significant antibacterial activity, demonstrating that the 2-nitro substituent is the critical pharmacophoric element. The positional isomer series (carboxylic acid substitution at positions 4, 5, 6, or 7) shows differential antimicrobial potency, with the C7 position providing optimal activity for certain bacterial strains, based on structure-activity relationship analysis across the patent literature [3].

antibacterial nitrofuran analog Gram-positive Gram-negative

Procurement-Driven Application Scenarios for 3-Phenylbenzofuran-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Renal CLC-K Chloride Channel Drug Discovery: Minimal Pharmacophoric Scaffold Procurement

Research teams pursuing ClC-Ka chloride channel inhibitors for Bartter syndrome, hypertension, or renal salt-wasting disorders should procure 3-phenylbenzofuran-7-carboxylic acid as the minimal validated scaffold for potent channel blockade. The class-level evidence establishes phenyl-benzofuran carboxylic acids as the most potent ClC-Ka inhibitors described (Kd < 10 µM), with a >9-fold improvement over non-benzofuran predecessors such as 3-phenyl-CPP [1]. The C7 carboxylic acid enables critical salt-bridge formation with lysine residues in the ClC-Ka pore, while the 3-phenyl group provides essential π-π stacking interactions. Procurement of the unsubstituted benzofuran-7-carboxylic acid or the 2-carboxylic acid regioisomer will not yield comparable ClC-Ka pharmacology. This compound is suitable for electrophysiological screening (two-electrode voltage clamp or patch-clamp in Xenopus oocytes or HEK-293 cells expressing ClC-Ka/barttin complexes) and for structure-activity relationship expansion via C7 amide coupling.

Furaprofen (R803) HCV Antiviral Lead Synthesis: Key Intermediate Procurement

Medicinal chemistry groups developing HCV replication inhibitors should procure 3-phenylbenzofuran-7-carboxylic acid as the direct synthetic precursor to Furaprofen (R803), an HCV inhibitor with an EC₅₀ of ~30 nM against genotype 1a/1b replicons [1]. The compound's C7 carboxylic acid is α-methylated and homologated to the propanoic acid side chain to yield the clinically investigated antiviral agent. The procurement advantage is twofold: (i) the carboxylic acid intermediate is a stable, characterizable solid amenable to long-term storage, whereas the final Furaprofen requires controlled storage conditions (-20°C); and (ii) in-house elaboration of the C7 side chain allows parallel synthesis of diverse Furaprofen analogs for resistance profiling, given that mutations at residues involved in drug contact drive resistance to the clinical candidate. Researchers should not substitute the 2-carboxylic acid regioisomer, which directs synthesis away from the C7-propanoic acid pharmacophore essential for HCV polymerase interaction.

Antibacterial Nitrofuran Analog Synthesis: C2-Nitration Substrate for Broad-Spectrum Antimicrobial Screening

Groups developing nitroheterocyclic antibacterial agents should procure 3-phenylbenzofuran-7-carboxylic acid as the nitration substrate for generating 2-nitro-3-phenyl-7-benzofurancarboxylic acid, a compound with demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria, fungi, and protozoa [1]. The C7 carboxylic acid positional isomer provides optimal antimicrobial potency relative to C4, C5, or C6 substitution, as established in patent structure-activity relationship data . The synthetic route involves direct nitration of the parent benzofuran with HNO₃/NaNO₂ in acetic acid, enabling rapid access to the active antibacterial scaffold. The parent non-nitrated compound serves as a negative control for nitro-group-dependent antimicrobial mechanism-of-action studies. Procurement of a non-C7 carboxylic acid regioisomer would not support this specific nitration-to-antibacterial workflow.

Computational Chemistry and Pharmacophore Modeling: DFT and Docking Reference Compound

Computational chemistry teams engaged in pharmacophore modeling or density functional theory (DFT)-based drug design should procure 3-phenylbenzofuran-7-carboxylic acid as a structurally well-defined reference compound. The benzofuran core provides conformational rigidity (phenyl-benzofuran dihedral angle of approximately 32.7° in solid-state analogs), a predicted HOMO-LUMO gap of ~4.1 eV, and a carboxylic acid pKa of ~3.1, all of which are valuable benchmarks for validating computational methods [1]. The compound's molecular properties (MW 238.24, XLogP3 ~3.5, 3 HBA, 1 HBD) place it in a favorable drug-like property space for lead optimization studies. In contrast, the more flexible Furaprofen (with its α-methylacetic acid side chain) introduces conformational complexity that complicates DFT benchmarking, while the simpler benzofuran-7-carboxylic acid (MW 162.14) lacks the lipophilic phenyl handle needed for pharmacophore feature mapping of CLC-K channel ligands. This compound is also suitable as a co-crystallization ligand for X-ray crystallography of ClC-K channel domains.

Quote Request

Request a Quote for 3-Phenylbenzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.